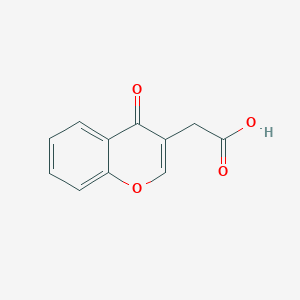

(4-Oxo-4H-1-benzopyran-3-yl)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

50878-09-6 |

|---|---|

Molecular Formula |

C11H8O4 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-(4-oxochromen-3-yl)acetic acid |

InChI |

InChI=1S/C11H8O4/c12-10(13)5-7-6-15-9-4-2-1-3-8(9)11(7)14/h1-4,6H,5H2,(H,12,13) |

InChI Key |

URCUYQYZORMYSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Oxo 4h 1 Benzopyran 3 Yl Acetic Acid and Its Analogs

Classical Approaches to the Chromone (B188151) Nucleus

The foundational strategies for constructing the chromone framework have been well-established for decades, offering reliable, albeit sometimes harsh, routes to these heterocyclic compounds.

Vilsmeier-Haack Formylation Followed by Oxidation for Chromone-3-carbaldehyde and Subsequent Acetic Acid Formation

A prominent and widely utilized method for the synthesis of chromone-3-carbaldehydes is the Vilsmeier-Haack reaction. researchgate.netsciforum.net This reaction typically involves the formylation of substituted 2-hydroxy acetophenones using a Vilsmeier reagent, which is commonly a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). researchgate.netasianpubs.org The reaction proceeds through a double formylation of the o-hydroxyacetophenone, followed by cyclization and dehydration to yield the chromone-3-carbaldehyde. researchgate.net The resulting aldehyde is a versatile intermediate. ijpcbs.comlookchem.com

The chromone-3-carbaldehyde can then be oxidized to the corresponding chromone-3-carboxylic acid. univen.ac.zasemanticscholar.org Various oxidizing agents can be employed for this transformation. Subsequently, the carboxylic acid can be converted to (4-Oxo-4H-1-benzopyran-3-yl)acetic acid through standard homologation procedures. One reported method involves the Knoevenagel condensation of chromone-3-carboxaldehydes with Meldrum's acid, which upon hydrolysis and decarboxylation, yields the desired propanoic acid derivative. researchgate.net

Table 1: Examples of Substituted 3-Formyl Chromones Synthesized via Vilsmeier-Haack Reaction

| Starting Material (Substituted 2-hydroxy acetophenone) | Product (Substituted 3-Formyl Chromone) | Yield (%) | Reference |

| 2-hydroxy-5-chloro acetophenone (B1666503) | 6-Chloro-3-formyl chromone | 71 | asianpubs.org |

| 2-hydroxy-3-nitro-5-chloro acetophenone | 6-Chloro-8-nitro-3-formyl chromone | 71 | asianpubs.org |

| 2-hydroxy-5-bromo acetophenone | 6-Bromo-3-formyl chromone | - | asianpubs.org |

Data sourced from a study on the synthesis of substituted 3-formyl chromones.

Baker-Venkataraman Rearrangement-Based Syntheses of Chromones

The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of chromones and flavones. wikipedia.orgjk-sci.com This reaction involves the base-catalyzed intramolecular rearrangement of an o-acyloxyacetophenone to a 1,3-diketone. wikipedia.orgalfa-chemistry.com The resulting diketone can then undergo acid-catalyzed cyclization to form the chromone ring. alfa-chemistry.com

The general mechanism involves the formation of an enolate from the acetophenone, which then attacks the ester carbonyl group. wikipedia.org This is followed by a rearrangement to form the more stable phenolate, which upon workup, gives the 1,3-diketone. Subsequent treatment with acid facilitates the cyclodehydration to the chromone. wikipedia.org While strong acids are traditionally used, milder conditions have also been developed. wikipedia.org This method is highly valued for its ability to regioselectively construct the 1,3-dicarbonyl unit necessary for chromone formation. alfa-chemistry.com

Claisen Condensation and Subsequent Cyclization Protocols

The Claisen condensation provides another classical route to the chromone nucleus. byjus.com This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone or a β-keto ester. organic-chemistry.orglibretexts.org In the context of chromone synthesis, a substituted 2-hydroxyacetophenone (B1195853) can be condensed with an appropriate ester.

The mechanism starts with the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. libretexts.org The subsequent elimination of an alkoxide group leads to the formation of the β-diketone. masterorganicchemistry.com This intermediate can then be cyclized under acidic conditions to afford the chromone ring. The choice of base is crucial to avoid side reactions like ester hydrolysis. libretexts.org Sodium hydride has been shown to be an effective base for this transformation. nih.gov

Hydrolytic Conversions of Chromone-3-Carbonitriles and Ester Precursors

An alternative strategy for obtaining the carboxylic acid function at the C-3 position involves the hydrolysis of precursor molecules like chromone-3-carbonitriles or esters. The synthesis of chromone-3-carbonitrile itself can be challenging, with some methods being limited by starting material structure and harsh conditions. researchgate.net However, once obtained, the nitrile group can be hydrolyzed to a carboxylic acid. One study reported unsuccessful attempts to hydrolyze chromone-3-carbonitrile to the corresponding acid. semanticscholar.org

Similarly, esters of this compound can be synthesized and subsequently hydrolyzed to the final acid product. For instance, a method for preparing chromone-3-carboxylic acid derivatives involves a multi-step solution-phase parallel synthesis, ultimately leading to an ester that can be de-esterified under acidic conditions to yield the target carboxylic acid. google.com

Modern and Advanced Synthetic Strategies for Chromone-3-acetic acid Derivatives

In recent years, synthetic organic chemistry has seen a surge in the development of more efficient and selective methods, with metal-catalyzed reactions and C-H activation strategies coming to the forefront.

Metal-Catalyzed Transformations and C-H Activation

Transition metal catalysis has emerged as a powerful tool for the functionalization of chromones. rsc.org Specifically, C-H activation at the C-3 position of the chromone ring allows for the direct introduction of various functional groups, providing a more atom-economical approach compared to classical methods that require pre-functionalized substrates. rsc.orgdocumentsdelivered.com

Several metal catalysts, including rhodium, iridium, and iron, have been employed for the C-H functionalization of chromones. thieme-connect.comacs.orgnih.gov For instance, a rhodaelectro-catalyzed synthesis of chromones has been reported, which proceeds via formyl C-H activation. thieme-connect.com Another example is the Ir(III)-catalyzed C-H activation and annulation of salicylaldehydes with diazo-compounds to furnish chromones. acs.org Iron(III) has also been used to catalyze the functionalization at the C-3 position of chromones. nih.gov These methods offer the potential for the direct synthesis of C-3 substituted chromones, which could then be elaborated to the desired acetic acid derivatives. For example, a palladium-catalyzed site-selective C-3 functionalization of chromones has been described. nih.gov Furthermore, an iron salt-catalyzed cyclization reaction of o-bromoacetylenic ketone compounds and 1,3-dicarbonyl compounds has been developed to synthesize chromone derivatives. google.com

Palladium-Catalyzed C-3 Alkenylation and Arylation

Palladium-catalyzed cross-coupling reactions have been effectively utilized for the direct introduction of alkenyl and aryl groups at the C-3 position of the chromone ring. A notable method involves the direct C-3 alkenylation of chromones through a palladium(II)-catalyzed C-H functionalization. acs.org This approach, which circumvents the need for pre-functionalized starting materials, utilizes pivalic acid in conjunction with a Cu(OAc)₂/Ag₂CO₃ system to achieve superior reactivity. acs.org The resulting 3-vinylchromone derivatives are valuable as they represent privileged structures in many biologically active compounds and serve as versatile synthetic intermediates. acs.orgnih.gov

Further research has demonstrated the direct intermolecular C-3 alkenylation of chromones with both activated and non-activated alkenes under aerobic conditions, proceeding through C-H activation. nih.gov The scope of palladium catalysis also extends to the arylation of chromones. For instance, regioselective intermolecular arylation with polyfluoroarenes has been achieved, yielding fluoroarylated enones through a two-fold C-H bond functionalization process. nih.gov Additionally, direct arylation at the C-3 position has been accomplished via a single-step metalation-deprotonation mechanism. nih.gov

| Catalyst System | Coupling Partner | Key Features | Reference |

| Pd(OAc)₂, Pivalic Acid, Cu(OAc)₂, Ag₂CO₃ | Alkenes | Direct C-H functionalization, avoids pre-functionalization | acs.org |

| Pd(OAc)₂ | Activated and non-activated alkenes | Aerobic conditions, C-H activation | nih.gov |

| Palladium Catalyst | Polyfluoroarenes | Two-fold C-H functionalization | nih.gov |

| Pd(II) Catalyst | Arylating agents | Site-selective C-3 functionalization | nih.gov |

Rhodium(III)-Catalyzed Site-Selective Functionalization at C-5

While C-3 functionalization is prevalent, rhodium(III) catalysis has enabled the site-selective functionalization of the chromone scaffold at the C-5 position. rsc.orgnih.gov This method relies on the directing effect of the keto group at C-4, which facilitates a chelation-assisted C-H activation. rsc.orgrsc.org An atom-economical, direct oxidative cross-coupling of chromones and flavones with a wide array of alkenes has been developed, yielding C-5 olefinated products in a highly regioselective manner with good to excellent yields. nih.govacs.org This strategy has been successfully applied to the synthesis of hybrid molecules by coupling with natural products. nih.govacs.org

The proposed mechanism for this transformation involves the initial electrophilic deprotonation of the chromone to form an Ar-Rh(III) intermediate. rsc.org Subsequent coordination with the olefin, followed by oxidative addition and β-hydrogen elimination, affords the C-5 functionalized product. rsc.org This methodology has also been extended to the perfluoroalkenylation of chromones at the C-5 position under mild conditions with low catalyst loading. rsc.org

| Catalyst | Coupling Partner | Key Features | Reference |

| [RhCp*Cl₂]₂ | Alkenes | High regioselectivity for C-5, atom-economical | nih.govacs.org |

| Rh(III) Catalyst | Perfluoroalkenes | Mild conditions, low catalyst loading | rsc.org |

Copper-Mediated Cyclization Approaches

Copper-mediated reactions provide an alternative and efficient route to chromone derivatives. A notable example is the tandem decarboxylative coupling/annulation protocol involving o-hydroxyaryl enaminones and 3-indoleacetic acids. nih.govacs.org This copper-mediated process yields 3-indolmethyl-chromones in high yields. nih.govacs.org A one-pot version of this reaction has also been developed, starting from o-hydroxy acetophenones, N,N-dimethylformamide dimethyl acetal, and 3-indoleacetic acids. acs.org This approach is valued for its use of readily available starting materials and operational simplicity. acs.org

Copper catalysis is also instrumental in other cyclization reactions for the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. nih.gov For instance, copper-catalyzed [3+2] oxidative cyclization of oxime acetate (B1210297) with sodium thiocyanate (B1210189) provides a direct route to 2-aminothiazoles. rsc.org

| Reactants | Product | Key Features | Reference |

| o-hydroxyaryl enaminones, 3-indoleacetic acids | 3-indolmethyl-chromones | Tandem decarboxylative coupling/annulation, high yields | nih.govacs.org |

| o-hydroxy acetophenones, N,N-dimethylformamide dimethyl acetal, 3-indoleacetic acids | 3-indolmethyl-chromones | One-pot synthesis | acs.org |

Visible-Light-Promoted Methodologies

In recent years, visible-light-promoted synthesis has gained traction as a green and sustainable approach. An efficient and facile synthesis of 3-alkyl chromones has been reported using visible light to induce the reaction between o-hydroxyaryl enaminones and α-diazo esters. nih.gov This method is particularly noteworthy for being catalyst- and additive-free, proceeding at room temperature with a broad substrate scope and excellent yields. nih.gov Mechanistic studies, including density functional theory (DFT) computations, suggest the involvement of a carbene species and an active cyclopropane (B1198618) intermediate. nih.gov

Visible light has also been employed to mediate the intermolecular [3+2]-cycloaddition of electron-poor olefins with cyclopropylanilines, catalyzed by Eosin Y, to produce cyclopentachromene derivatives. nih.gov Furthermore, a catalyst- and solvent-free, one-pot multicomponent-tandem strategy has been developed for the synthesis of dihydropyrano[2,3-c]chromenes under visible light irradiation, highlighting the eco-friendly nature of this energy source. rsc.org

| Reactants | Product | Conditions | Key Features | Reference |

| o-hydroxyaryl enaminones, α-diazo esters | 3-alkyl chromones | Visible light | Catalyst- and additive-free, room temperature | nih.gov |

| 3-cyanochromone (B1581749), N-cyclopropyloaniline | Cyclopenta[b]chromenocarbonitriles | Visible light, Eosin Y | [3+2] cycloaddition | nih.gov |

| Salicylaldehyde, malononitrile | Dihydropyrano[2,3-c]chromenes | Visible light | Solvent- and catalyst-free, multicomponent | rsc.org |

Enzymatic Synthesis and Biocatalysis

Information specifically on the enzymatic synthesis and biocatalysis for the direct production of this compound is limited in the reviewed literature. While biocatalysis is a growing field in organic synthesis, its application to this specific chromone derivative is not extensively documented in the provided search results.

Microwave-Assisted Reaction Protocols

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and improve yields. youtube.com The synthesis of various chromone derivatives has been significantly enhanced by this technology. For instance, the synthesis of (E)-3-styryl-4H-chromen-4-ones from 3-formylchromone and arylacetic acids saw a dramatic reduction in reaction time from over 12 hours under conventional heating to just one hour using microwave irradiation. mdpi.com Similarly, 3-aroyl- and 3-cinnamoyl-4H-chromen-4-ones have been synthesized with yields exceeding 60% under microwave conditions, with the added benefit of being able to scale up the reaction and avoid the need for an inert atmosphere. mdpi.com

Microwave-assisted synthesis has also been applied to the Claisen-Schmidt condensation to form chalcones, which are then subjected to oxidative cyclization under microwave irradiation to furnish flavones with high productivity in very short reaction times. researchgate.net This approach highlights the efficiency and eco-friendly nature of microwave-assisted protocols. researchgate.net

| Reaction Type | Reactants | Product | Key Advantages | Reference |

| Condensation | 3-formylchromone, arylacetic acids | (E)-3-styryl-4H-chromen-4-ones | Drastic reduction in reaction time | mdpi.com |

| Condensation | 2-hydroxyacetophenone, aromatic aldehydes | 3-aroyl- and 3-cinnamoyl-4H-chromen-4-ones | Reduced reaction time, scalability, no inert atmosphere | mdpi.com |

| Claisen-Schmidt Condensation/Oxidative Cyclization | 2-hydroxyacetophenone, aromatic aldehydes | Flavones | High productivity, short reaction times | researchgate.net |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.netnih.gov This approach is particularly valuable for generating libraries of structurally diverse compounds for drug discovery and materials science. nih.govfrontiersin.org A Michael addition-driven four-component reaction has been developed to synthesize a variety of 4-oxochroman-2-carboxamides. rsc.org This one-pot protocol can be adapted to produce tetrazole-substituted chromones by using trimethylsilyl (B98337) azide (B81097) instead of a carboxylic acid. rsc.org

The power of MCRs lies in their ability to rapidly generate molecular complexity and diversity. nih.gov By carefully choosing the components, a wide range of functional groups can be incorporated into the final product, which can then be used for further synthetic transformations. nih.govrsc.org This strategy has been successfully employed in the synthesis of various heterocyclic scaffolds, demonstrating its broad applicability. nih.gov

| Reaction Type | Key Reactants | Product Class | Key Features | Reference |

| Michael addition-driven 4-CR | Aldehyde, amine, isocyanide, carboxylic acid/trimethylsilyl azide | 4-oxochroman-2-carboxamides / tetrazole substituted chromones | One-pot, structural diversification | rsc.org |

| Various MCRs | Multiple simple starting materials | Diverse heterocyclic scaffolds | High efficiency, rapid generation of complexity | researchgate.netnih.gov |

Derivatization from Precursor Chromones

The synthesis of this compound and its various analogs frequently employs precursor chromones that already contain a functional group at the C-3 position. This strategic approach allows for the targeted modification and elaboration of the side chain. A key and versatile precursor in this context is 4-oxo-4H-1-benzopyran-3-carboxaldehyde, commonly known as 3-formylchromone. The aldehyde functional group serves as a reactive handle for a variety of chemical transformations to introduce the desired acetic acid moiety or related structures.

The most prevalent method for synthesizing these 3-formylchromone precursors is the Vilsmeier-Haack reaction. researchgate.net This reaction involves the formylation of electron-rich aromatic compounds, and in this case, various substituted 2-hydroxyacetophenones are used as starting materials. semanticscholar.orgnih.gov The reaction typically utilizes a Vilsmeier reagent generated in situ from a formamide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃). ijpcbs.comcambridge.org The process involves a double formylation of the 2-hydroxyacetophenone, followed by cyclization and dehydration to yield the 3-formylchromone scaffold. researchgate.net

The following table summarizes the synthesis of various 3-formylchromone derivatives from their corresponding 2-hydroxyacetophenone precursors, illustrating the versatility of the Vilsmeier-Haack reaction.

Once the 3-formylchromone precursor is obtained, it can be derivatized further to yield the target acid analogs. One significant pathway involves a condensation reaction with malonic acid. This reaction extends the carbon chain at the C-3 position, directly leading to an unsaturated acetic acid analog.

A study details the synthesis of (E)-3-(4-Oxo-4H-1-benzopyran-3-yl)propenoic acid derivatives through the condensation of 3-formylchromones with malonic acid. iscience.in This Knoevenagel-type condensation provides a direct route to an acrylic acid derivative, which is structurally very similar to the target compound and can be a precursor itself for the saturated acetic acid via reduction.

Another important derivatization route from the 3-formylchromone precursor involves its oxidation to form the corresponding chromone-3-carboxylic acid. researchgate.net This transformation can be achieved using various oxidizing agents. For instance, the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) and a chlorine scavenger like sulfamic acid, has been successfully employed to convert 3-formylchromones to chromone-3-carboxylic acids in good yields. semanticscholar.org While not directly yielding the acetic acid, this carboxylic acid derivative is a key intermediate that could be subjected to homologation reactions to extend the carbon chain by one methylene (B1212753) group, thereby forming the this compound structure.

The table below outlines these key derivatization reactions starting from 3-formylchromone precursors.

These methodologies, starting from readily available 2-hydroxyacetophenones and proceeding through the versatile 3-formylchromone intermediate, represent a robust and adaptable strategy for the synthesis of this compound and a wide array of its structural analogs. semanticscholar.orgiscience.in The ability to introduce various substituents onto the benzene (B151609) ring of the initial acetophenone allows for the generation of a diverse library of chromone-based compounds.

Chemical Reactivity and Transformations of 4 Oxo 4h 1 Benzopyran 3 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amidation, and decarboxylation. These transformations are fundamental in creating new derivatives with potentially altered biological activities and physicochemical properties.

Esterification of the carboxylic acid group in chromone (B188151) derivatives is a common strategy to produce ester analogs. For instance, (4-Oxo-4H-1-benzopyran-2-yl)acetic acid can be converted to its corresponding esters. vulcanchem.com A general method involves the reaction of the parent carboxylic acid with an alcohol in the presence of an acid catalyst. Another approach includes the initial esterification of the carboxylic acid group at C-2, followed by alkylation with methyl bromoacetate (B1195939) and subsequent hydrolysis to yield the desired acetic acid derivative. vulcanchem.com

One specific example is the synthesis of 2-(diethylamino)ethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate hydrochloride, which is an ester derivative of a related chromone acetic acid. nih.govuni.lu This highlights the capability of the carboxylic acid group to be converted into various ester forms.

Table 1: Examples of Esterification Reactions

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| 4-Oxo-4H-1-benzopyran-2-carboxylic acid | CH2BrCOOCH3, Base, followed by Hydrolysis | (4-Oxo-4H-1-benzopyran-2-yl)acetic acid | vulcanchem.com |

| 4-Oxo-2-phenyl-4H-1-benzopyran-8-acetic acid | 2-(diethylamino)ethanol, HCl | 2-(diethylamino)ethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate hydrochloride | nih.govuni.lu |

The carboxylic acid functionality of (4-Oxo-4H-1-benzopyran-3-yl)acetic acid can be converted to an amide group through reactions with amines. This transformation typically requires activation of the carboxylic acid. While direct amidation is possible, it often necessitates catalysts like boronic acids or the use of coupling agents. mdpi.com The reaction of 3-formylchromones with various amino derivatives, such as aminobenzothiazoles and hydrazides, has been reported to yield biologically active compounds. nih.gov Although this example starts from the aldehyde, it demonstrates the reactivity of the chromone system with amines to form amide-like linkages. The general principle of amidation involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent or by converting the acid to a more reactive derivative like an acid chloride.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under specific conditions, particularly when the carboxyl group is positioned in a way that facilitates the reaction. For instance, the decarboxylation of chromone-2-carboxylic acid can occur at elevated temperatures. sigmaaldrich.com While specific studies on the decarboxylation of this compound are not detailed in the provided results, the general reactivity of chromone carboxylic acids suggests this is a possible transformation, likely leading to the formation of 3-methylchromone.

The synthesis of α-aminophosphonic acids and their derivatives is a significant area of research due to their bioisosteric relationship with α-amino acids. nih.govmdpi.com These compounds can be synthesized through various methods, including the addition of phosphorus nucleophiles to imines. While direct conversion from this compound is not explicitly described, a plausible synthetic route could involve the conversion of the acetic acid to an intermediate that can then react to form the aminophosphonic acid structure. For example, the carboxylic acid could be transformed into an amine, which is then used in a reaction to create the C-P bond. The synthesis of α-aminophosphonic acid derivatives often involves multi-step processes. mdpi.com

Reactivity of the Benzopyranone Ring System

The benzopyranone (chromone) ring system possesses its own distinct reactivity, primarily centered around the α,β-unsaturated ketone system within the pyrone ring. This makes it susceptible to nucleophilic attack.

The C2-C3 double bond of the chromone ring is activated by the C4-carbonyl group, making it electrophilic and prone to nucleophilic addition. Chromones with electron-withdrawing groups at the C-3 position are particularly reactive towards nucleophiles. researchgate.net This can lead to the opening of the pyrone ring, followed by recyclization to form different heterocyclic systems.

For instance, the reaction of 3-formylchromones with nucleophiles like 2-hydroxyaniline can result in the formation of chromanones. mdpi.comresearchgate.net Depending on the reaction conditions, different products can be obtained. In another example, the reaction of 3-formylchromone with acetylacetone (B45752) in an acidic medium can lead to dihydroxybenzophenone (B1166750) derivatives, indicating a ring-opening event. rsc.org

The reaction of 3-cyanochromone (B1581749) with various nitrogenous nucleophiles often proceeds via an initial nucleophilic attack at the C2 position, leading to ring opening and subsequent recyclization to form diverse heterocyclic compounds like pyrazoles, imidazoles, and pyridines. scispace.com

Table 2: Nucleophilic Reactions of the Benzopyranone Ring

| Chromone Derivative | Nucleophile/Reagent | Resulting Product Class | Reference |

|---|---|---|---|

| 3-Formylchromone | 2-Hydroxyaniline | Chromanones | mdpi.comresearchgate.net |

| 3-Formylchromone | Acetylacetone (acidic medium) | Dihydroxybenzophenone derivatives | rsc.org |

| 3-Cyanochromone | Nitrogenous nucleophiles (e.g., hydrazines, amines) | Pyrazoles, Imidazoles, Pyridines | scispace.com |

| Chromones with electron-withdrawing C-3 substituents | Haloalkanols | Tetrahydrofuro[2,3-b] researchgate.netbenzopyran-4-ones | researchgate.net |

Regioselective Functionalization on the Chromone Scaffold

The ability to selectively introduce functional groups at specific positions on the chromone ring is crucial for structure-activity relationship studies and the development of new derivatives with desired properties. This compound and related chromones offer several sites for regioselective functionalization, including the C-2, C-3, and various positions on the benzene (B151609) ring.

The C-2 position of the chromone ring is susceptible to nucleophilic attack, particularly when an electron-withdrawing group is present at the C-3 position. This reactivity allows for the introduction of various substituents at C-2. For example, 1,4-addition of cuprate (B13416276) reagents to chromones with an electron-withdrawing group at C-3 leads to 2,3-disubstituted chroman-4-ones. researchgate.net

Furthermore, the synthesis of 2-pyrazolyl-chromones can be achieved through the cyclodehydration of 3-pyrazolyl-substituted-1-(2-hydroxyaryl)propane-1,3-diones. nih.gov This highlights a method for introducing a heterocyclic substituent at the C-2 position. The oxidative cyclization of 2'-hydroxychalcone-type compounds also provides a route to 2-(pyrazol-4-yl)chromones. nih.gov

The C-3 position of the chromone ring is a key site for functionalization, often starting from readily available precursors like 3-formylchromones or 3-cyanochromones. The synthesis of (4-oxo-4H-1-benzopyran-3-yl)propanoic acids from 3-formylchromones using Meldrum's acid demonstrates a method for extending the carbon chain at this position. researchgate.net

The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group at the C-3 position of 2-hydroxyacetophenones, which are precursors to the chromone ring system. mdpi.com This 3-formyl group can then be transformed into a variety of other functional groups or used in condensation reactions as previously discussed.

Modification of the benzene ring of the chromone scaffold allows for the tuning of the electronic and steric properties of the molecule. The synthesis of chromones with hydroxy groups on the benzene ring, such as 7-hydroxy-3-formylchromone, provides handles for further functionalization. mdpi.com For example, the hydroxy group can be acetylated or used for the attachment of other moieties.

The synthesis of 5,7-dihydroxy-3-formylchromones, however, can be challenging due to the potential for polymerization. mdpi.com The regioselective functionalization of pyridines and quinolines at distal positions highlights the ongoing development of methods for site-specific C-H functionalization, which could potentially be applied to the benzene ring of the chromone system. nih.gov

| Position | Functionalization Method | Resulting Structure | Reference |

| C-2 | 1,4-Addition of cuprate reagents | 2,3-Disubstituted chroman-4-one | researchgate.net |

| C-2 | Cyclodehydration | 2-Pyrazolyl-chromone | nih.gov |

| C-3 | Reaction with Meldrum's acid | (4-Oxo-4H-1-benzopyran-3-yl)propanoic acid | researchgate.net |

| C-3 | Vilsmeier-Haack reaction | 3-Formylchromone | mdpi.com |

| C-7 | Acetylation of hydroxy group | 7-Acetoxy-3-formylchromone | mdpi.com |

Computational and Spectroscopic Characterization of 4 Oxo 4h 1 Benzopyran 3 Yl Acetic Acid and Its Analogs

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are instrumental in elucidating the fundamental electronic structure, stability, and reactivity of molecules. For chromone (B188151) derivatives, these investigations provide a basis for understanding their behavior and designing new compounds with specific properties.

Density Functional Theory (DFT) is a robust computational method used to predict the geometric and electronic properties of molecules. nih.gov Calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry to its lowest energy state. d-nb.infonih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For instance, studies on Chromone-3-Carboxylic Acid (C3CA), a close analog of the title compound, have shown that the calculated geometrical parameters are in good agreement with experimental X-ray diffraction data. nih.gov The planarity of the chromone ring system is a key feature, though substitutions can introduce minor deviations. nih.govnih.gov The Vilsmeier-Haack reaction is a common synthetic route for preparing 3-formylchromone, a precursor for many of these compounds. nih.govmdpi.com

Table 1: Selected Optimized Geometrical Parameters for Chromone-3-Carboxylic Acid (C3CA) Data sourced from DFT/B3LYP/6–311++G(d,p) calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1–C2 | 1.39 | - |

| C2–C3 | 1.40 | - |

| C3–C4 | 1.39 | - |

| C4–C9 | 1.40 | - |

| C9=O16 | 1.35 | - |

| O16–C15 | 1.37 | - |

| C15=O17 | 1.22 | - |

| C1–C2–C3 | - | 120.1 |

| C2–C3–C4 | - | 120.0 |

| C4–C9–O16 | - | 122.5 |

| O16–C15=O17 | - | 123.4 |

Source: Adapted from conformational and spectroscopic characterization studies of Chromone-3-Carboxylic Acid. nih.gov

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity and electronic properties. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comresearchgate.net The energy difference between them, the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A small energy gap implies high polarizability, low kinetic stability, and high chemical reactivity, as electrons can be easily excited to a higher energy level. nih.govnih.gov In chromone derivatives, the HOMO is typically spread over the entire molecule, while the LUMO is often localized on specific moieties, such as the electron-accepting pyrone ring. researchgate.net Time-dependent DFT (TD-DFT) is commonly used to calculate these electronic properties. nih.govresearchgate.net

Table 2: FMO Parameters for Selected Chromone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |

| Chromone-3-Carboxylic Acid (C3CA) | -6.89 | -2.45 | 4.44 |

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | -7.530 | -5.660 | 1.870 |

| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM) | -7.331 | -5.682 | 1.649 |

| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH) | -7.420 | -5.830 | 1.590 |

Source: Data compiled from studies on C3CA nih.gov and other chromone derivatives. d-nb.inforesearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge transfer and intramolecular interactions. mpg.dersc.org It transforms the complex delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and antibonds. southampton.ac.uk This method is particularly useful for quantifying electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and vacant (acceptor) orbitals. rsc.orgwisc.edu

Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in Chromone-3-Carboxylic Acid (C3CA)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) O16 | π(C9-C12) | 28.5 | n → π |

| LP(1) O16 | π(C1-C6) | 15.2 | n → π |

| LP(2) O17 | π(C15-O18) | 45.1 | n → π |

| π(C1-C6) | π(C2-C3) | 20.7 | π → π |

| π(C4-C5) | π(C9-C12) | 18.9 | π → π |

Source: Adapted from NBO analysis of C3CA. nih.gov LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map displays different potential values on the electron density surface, typically using a color scale. researchgate.net Regions of negative potential (red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. uni-muenchen.deresearchgate.net

For chromone derivatives, the most negative potential is consistently found around the carbonyl oxygen atom of the pyrone ring, indicating its high electrophilicity. d-nb.infonih.gov The carboxylic acid group in (4-Oxo-4H-1-benzopyran-3-yl)acetic acid also presents a significant negative potential region.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify chemical reactivity and stability. researchgate.net These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 4: Global Reactivity Descriptors for Chromone-3-Carboxylic Acid (C3CA)

| Descriptor | Formula | Value (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.67 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.22 |

| Global Electrophilicity Index (ω) | χ² / (2η) | 4.91 |

Source: Calculated from FMO data presented in reference nih.gov.

Materials with significant non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics. jhuapl.edumdpi.com The NLO response of a molecule is governed by its molecular polarizability and hyperpolarizability, which are influenced by factors like extended π-conjugation, intramolecular charge transfer (ICT), and the presence of electron-donating and electron-accepting groups. researchgate.net

The chromone scaffold, featuring a π-conjugated system with an electron-withdrawing carbonyl group, provides a basis for potential NLO activity. Computational methods can estimate NLO properties such as the dipole moment (μ) and the first-order hyperpolarizability (β). Materials with high β values are sought after for applications like second-harmonic generation. mdpi.comresearchgate.net While specific data for this compound is not widely reported, studies on analogous heterocyclic systems indicate that such structures can possess notable NLO properties. researchgate.net

Table 5: Calculated NLO Properties for a Representative Organic Chromophore

| Property | Value |

| Dipole Moment (μ) | High |

| First Hyperpolarizability (β) | 5503.52 x 10⁻³³ esu |

Source: Data from a study on a 1,3,4-oxadiazole (B1194373) derivative, illustrating the NLO potential of related heterocyclic systems. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govrdd.edu.iq This method is essential in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. nih.govdrugbank.com The process involves predicting the binding conformation and estimating the binding affinity, often expressed as a docking score or binding energy. acs.org

Docking studies on chromone derivatives have explored their potential as inhibitors for various biological targets, including enzymes implicated in diabetes, cancer, and microbial infections. d-nb.infonih.govmdpi.com For example, Chromone-3-Carboxylic Acid has been identified through docking as a potential inhibitor of sugar phosphatase. nih.gov The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. mdpi.com

Table 6: Molecular Docking Results for Chromone-3-Carboxylic Acid (C3CA) with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Bacillus subtilis Sugar Phosphatase | -7.5 | GLN 18, ASP 15, LYS 145 | Hydrogen Bond |

| ILE 16, LEU 143, VAL 19 | Hydrophobic Interaction |

Source: Adapted from molecular docking studies on C3CA. nih.gov

Prediction of Binding Energies and Modes with Biological Receptors

Computational methods, particularly molecular docking, are pivotal in predicting the binding affinities and interaction modes of this compound and its analogs with various biological receptors. These in-silico techniques provide insights into the potential therapeutic applications of these compounds by identifying their molecular targets and elucidating the structural basis of their activity.

Molecular docking studies have been employed to evaluate the binding of chromone derivatives against a range of protein targets. For instance, the binding energies of novel chromone derivatives as potential inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), a critical enzyme in antibiotic resistance, have been calculated. Using the AutoDock4Zn force field, promising binding energy values of -12.16, -11.81, and -11.46 kcal/mol were obtained for certain chromone and cyclic borate (B1201080) derivatives, suggesting strong inhibitory potential. acs.org Similarly, in the pursuit of anti-diabetic agents, 6-substituted-3-formyl chromone derivatives were docked against several proteins, including insulin-degrading enzyme (IDE). One derivative, 6-isopropyl-3-formyl chromone, exhibited a strong binding affinity for IDE with a binding energy of -8.5 kcal/mol. nih.gov

The binding free energy of a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides with the HERA protein, a target for cytotoxic activity, ranged from -7.5 to -9.6 kcal/mol. nih.gov This highlights the favorable interactions of these chromone analogs within the protein's active site. nih.gov Furthermore, molecular docking of other thiourea (B124793) analogs on the DNA gyrase subunit B receptor has also shown promising binding affinities, indicating their potential as antibacterial agents. nih.gov

The following table summarizes representative binding energies of this compound analogs with their respective biological targets, as determined by molecular docking studies.

| Compound/Analog | Biological Target | Binding Energy (kcal/mol) |

| Chromone derivative M10 | NDM-1 | -12.16 acs.org |

| Chromone derivative M9 | NDM-1 | -11.81 acs.org |

| Chromone derivative M7 | NDM-1 | -11.46 acs.org |

| 6-isopropyl-3-formyl chromone | Insulin-degrading enzyme (IDE) | -8.5 nih.gov |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) (4h) | HERA protein | -9.6 nih.gov |

| Thiourea analog (Cpd 3) | DNA gyrase subunit B | -91.2304 (rerank score) nih.gov |

These computational predictions are instrumental in prioritizing compounds for further experimental validation and in guiding the design of more potent and selective analogs.

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Pi-Pi)

The stability of the ligand-receptor complex formed by this compound and its analogs is governed by a network of intermolecular interactions. Understanding these interactions is crucial for structure-based drug design. The primary forces at play include hydrogen bonding, hydrophobic interactions, and pi-pi stacking.

Hydrogen Bonding: This is a critical interaction where a hydrogen atom is shared between two electronegative atoms. youtube.com In the context of chromone derivatives, the carbonyl group and any hydroxyl or amino substituents on the benzopyran ring can act as hydrogen bond acceptors or donors, respectively, forming strong connections with amino acid residues in the active site of a protein. researchgate.net For instance, the interaction of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides with the HERA protein active site involves hydrogen bonds. nih.gov The strength and geometry of these bonds, which can be either strong and linear or weak and angular, significantly influence binding affinity. youtube.com

Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar molecular surfaces to avoid contact with water. youtube.com The aromatic rings and any alkyl substituents on the chromone scaffold can engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine within the receptor's binding pocket. researchgate.netnih.gov Optimizing these hydrophobic interactions can enhance the binding affinity and biological activity of drug candidates. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling and ligand-based design are powerful computational strategies employed in drug discovery when the three-dimensional structure of the biological target is unknown or when a series of active ligands has been identified. nih.gov These approaches focus on identifying the essential structural features (pharmacophore) of a molecule responsible for its biological activity.

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a ligand to interact with a specific receptor and elicit a biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For chromone derivatives, the this compound scaffold serves as a privileged structure that can be systematically modified to explore the structure-activity relationship (SAR). nih.govmdpi.com By analyzing a set of known active chromone analogs, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired activity profile or to guide the design of novel derivatives with improved potency and selectivity.

Ligand-based drug design often involves creating a series of analogs based on a known active compound. nih.gov For example, starting with the this compound core, various substituents can be introduced at different positions of the chromone ring. The biological activity of these new compounds is then evaluated, and the results are used to refine the SAR and further optimize the lead compound. This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry.

The chromone scaffold has been extensively utilized in the development of inhibitors for various targets, and the insights gained from SAR studies have been crucial in optimizing their pharmacological properties. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound and its analogs. researchgate.net One-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide detailed information about the chemical environment of each atom in the molecule. researchgate.netnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and their relative numbers (integration). For this compound, characteristic signals would be expected for the aromatic protons on the benzopyran ring, the vinyl proton at position 2, and the methylene (B1212753) protons of the acetic acid side chain. The chemical shifts of these protons are influenced by the electronic effects of the carbonyl group and the oxygen heteroatom in the pyran ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals provide insights into their hybridization and electronic environment. Key signals in the ¹³C NMR spectrum of this compound would include the carbonyl carbon of the pyrone ring (typically downfield), the carbons of the aromatic ring, the olefinic carbons of the pyran ring, the methylene carbon of the acetic acid group, and the carboxyl carbon.

The following table presents representative ¹H and ¹³C NMR spectral data for chromone derivatives, which are structurally related to this compound.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 7-Hydroxy-3-formylchromone researchgate.net | DMSO-d₆ | 10.11 (s, 1H, CHO), 8.78 (s, 1H, H-2), 7.99 (d, 1H, H-5), 7.04-6.94 (m, 2H, H-6, H-8) | Not provided |

| 3-[(4-Methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one mdpi.com | Not specified | 7.89 (d, 2H), 7.03 (d, 2H), 6.98 (s, 1H), 3.80 (s, 3H) | 159.80 (C=O), 158.75, 144.61, 131.17, 114.13, 108.19, 55.18 |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide analog nih.gov | Not specified | Not provided | Not provided |

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to establish connectivity between protons and carbons, confirming the complete and unambiguous assignment of all signals. nih.govresearchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, characteristic absorption bands would be expected for:

O-H stretch: A broad band from the carboxylic acid group.

C=O stretches: Strong absorptions for the γ-pyrone carbonyl and the carboxylic acid carbonyl. The γ-pyrone carbonyl of 3-formylchromones typically appears around 1620 cm⁻¹. mdpi.com

C=C stretches: Bands corresponding to the aromatic ring and the pyran ring.

C-O stretches: Absorptions for the ether linkage in the pyran ring and the C-O bond of the carboxylic acid.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy are different from those of FT-IR, often providing information on non-polar bonds and symmetric vibrations that are weak or absent in the IR spectrum. For chromone derivatives, Raman spectroscopy can provide additional details about the skeletal vibrations of the fused ring system.

The following table summarizes key vibrational frequencies for a related chromone derivative.

| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) | Assignment |

| 3-[(4-Methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one mdpi.com | IR | 1726 | C=O stretch |

| 1626, 1605, 1513 | C=C stretches (aromatic and olefinic) | ||

| 2838 | -OCH₃ stretch | ||

| Raman | 1728 | C=O stretch | |

| 1627, 1604, 1583, 1509 | C=C stretches (aromatic and olefinic) |

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to simulate the vibrational spectra, which aids in the assignment of the experimentally observed bands. bohrium.com

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum is a plot of absorbance versus wavelength.

For this compound and its analogs, the chromone ring system is the primary chromophore responsible for UV absorption. Chromone derivatives typically exhibit multiple absorption bands in the UV region. mdpi.com These bands arise from π→π* and n→π* electronic transitions.

π→π transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation of the benzopyran system gives rise to these transitions.

n→π transitions:* These are generally lower in intensity and result from the promotion of a non-bonding electron (from the oxygen atoms) to a π* antibonding orbital.

The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the chromone ring and the solvent used for the measurement. researchgate.net For example, chromones are known to show maximum absorption in the regions of 215–225 nm, 245–255 nm, and 295–305 nm. mdpi.com The UV-Vis spectra of some chromophore dyes based on a 4H-chromen structure show absorption maxima ranging from 252 to 394 nm. nih.gov

The following table provides examples of UV-Vis absorption maxima for related compounds.

| Compound Class | Wavelength Range (nm) |

| Chromones mdpi.com | 215-225, 245-255, 295-305 |

| 4H-Chromen Dyes nih.gov | 252-394 |

| Substituted Anthraquinones psu.edu | 222-436 |

UV-Vis spectroscopy is a valuable tool for characterizing the electronic properties of this compound and for studying how structural modifications affect its electronic structure.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a paramount technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical properties and its interactions in a biological or material context.

While a specific crystal structure for this compound is not publicly available, the crystallographic data of its close analog, 4-oxo-4H-chromene-3-carboxylic acid (also known as 3-carboxychromone), offers significant insights into the expected solid-state conformation. nih.gov A detailed study published in Acta Crystallographica Section E provides a high-resolution view of this molecule. nih.gov

The analysis revealed that the non-hydrogen atoms of the core chromone ring system are essentially coplanar, with a root-mean-square deviation of just 0.0057 Å. nih.gov The carboxylic acid group is only slightly twisted out of this plane, with a dihedral angle of 3.06 (2)°. nih.gov A key feature of the molecular structure is a strong intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the carbonyl oxygen atom at the 4-position of the pyran ring, forming a stable six-membered ring motif known as an S(6) loop. nih.gov

In the crystal lattice, molecules are organized through a combination of π-stacking interactions and intermolecular C—H⋯O hydrogen bonds. nih.gov The stacking occurs between the benzene (B151609) and pyran rings of adjacent chromone units, with a centroid-to-centroid distance of 3.844 (3) Å. nih.gov These non-covalent interactions collectively build a stable, three-dimensional supramolecular network. nih.gov Given the structural similarity, it is highly probable that this compound would adopt a comparable planar chromone core and engage in similar intermolecular packing interactions in its crystalline form.

Table 1: Crystallographic Data for 4-oxo-4H-chromene-3-carboxylic acid Data sourced from Ishikawa, Y. (2015). nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₆O₄ |

| Molecular Weight ( g/mol ) | 190.15 |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 18.017 (8) |

| b (Å) | 5.549 (3) |

| c (Å) | 8.017 (5) |

| β (°) | 92.49 (4) |

| Volume (ų) | 800.8 (8) |

| Z (molecules per cell) | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

| R-factor [F² > 2σ(F²)] | 0.047 |

| wR(F²) | 0.124 |

Mass Spectrometry (MS/MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion) which is then fragmented to produce a spectrum of product ions, yielding detailed structural information. uva.nl

For this compound, HRMS would confirm its molecular formula, C₁₁H₈O₄, by matching the experimentally measured mass of its protonated molecule [M+H]⁺ or molecular ion [M]⁺• to the calculated exact mass. The analysis of its fragmentation pattern via MS/MS provides a structural fingerprint.

The fragmentation of this compound under mass spectrometric analysis, typically using Electron Ionization (EI) or Collision-Induced Dissociation (CID), is expected to proceed through several characteristic pathways based on its chemical structure. The most prominent cleavages would likely involve the acetic acid side chain and the pyran ring of the chromone nucleus.

A primary fragmentation pathway involves the loss of the carboxymethyl radical (•CH₂COOH) or related neutral species from the parent ion. For instance, the cleavage of the C-C bond between the chromone ring and the acetic acid moiety is expected. Another common fragmentation for carboxylic acids is the loss of a water molecule (H₂O) or carbon dioxide (CO₂). nih.gov The fragmentation of the β-lactam ring in other heterocyclic compounds provides a useful analogy for the expected cleavage of the pyranone ring in the chromone system. nih.gov

A characteristic fragmentation of the chromone core itself is a retro-Diels-Alder (RDA) reaction, which would split the pyran ring and provide diagnostic ions corresponding to the benzene portion and the pyran-derived fragment. This allows for confirmation of the core structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₁₁H₈O₄, Exact Mass: 204.0423)

| m/z (Mass/Charge) | Proposed Fragment Ion | Description of Loss |

| 204.0423 | [C₁₁H₈O₄]⁺• | Molecular Ion (Parent Ion) |

| 186.0317 | [C₁₁H₆O₃]⁺• | Loss of H₂O (water) from the carboxylic acid group. |

| 160.0160 | [C₉H₄O₃]⁺• | Loss of CO₂ (carbon dioxide) followed by rearrangement. |

| 145.0289 | [C₉H₅O₂]⁺ | Loss of the entire •CH₂COOH group (59 Da). |

| 121.0289 | [C₇H₅O₂]⁺ | Fragmentation of the pyran ring, potentially involving the loss of CO. |

| 120.0211 | [C₈H₄O]⁺• | Result of a retro-Diels-Alder (RDA) fragmentation of the chromone ring. |

| 92.0262 | [C₆H₄O]⁺• | Further fragmentation of the RDA product via loss of CO. |

| 45.0133 | [COOH]⁺ | Cleavage of the C-C bond, resulting in the carboxyl radical cation. docbrown.info |

Structure Activity Relationship Sar Studies for Biological Activity of Chromone 3 Acetic Acid Derivatives

Influence of Substituents on the Chromone (B188151) Ring System

The bicyclic chromone core, consisting of a benzene (B151609) ring fused to a γ-pyrone ring, serves as the primary scaffold for interaction with biological targets. Modifications to this system at various positions have been shown to dramatically alter activity. nih.govacs.org

The C-2 and C-3 positions of the γ-pyrone ring are critical for biological activity. The C2=C3 double bond is considered a necessary feature for certain activities, such as the inhibition of cyclooxygenase (COX) enzymes. ijrar.org The electrophilic nature of the C-2 position makes it a key site for synthetic modification. arkat-usa.org

Studies on SIRT2 inhibitors have shown that the nature of the substituent at the C-2 position significantly influences inhibitory potency. acs.org For instance, while an n-pentyl group was found to be optimal among several alkyl derivatives, the introduction of a bulky phenyl group, as in a flavone, led to a decrease in inhibition compared to the n-pentyl substituted chromone. acs.org However, inserting a spacer, such as in a phenethyl-substituted derivative, restored high inhibitory activity, indicating that while bulky groups directly attached to the C-2 position may be detrimental, larger substituents are permissible if distanced from the core ring system. acs.org

The C-3 position is also a key modulation point. The presence of a formyl group at C-3, for example, has been explored for its cytotoxic and anti-Helicobacter pylori activities. researchgate.net The reactivity of the C-3 position allows for the introduction of various functional groups, including the acetic acid side chain, which is central to this class of compounds. researchgate.net

Table 1: Impact of C-2 Substituents on SIRT2 Inhibition

| Compound ID | C-2 Substituent | % Inhibition | IC₅₀ (µM) | Source |

| 3a | n-Pentyl | 82% | 5.5 | acs.org |

| 1k | n-Propyl | 76% | 10.6 | acs.org |

| 1l | n-Heptyl | 57% | - | acs.org |

| 3b | Phenyl | 20% | - | acs.org |

| 1m | Phenethyl | 81% | 6.8 | acs.org |

Substituents on the benzenoid portion of the chromone ring (positions C-5, C-6, C-7, and C-8) play a crucial role in modulating the electronic properties and steric profile of the molecule, thereby affecting biological activity. nih.govacs.org

C-5 Position: A 5-hydroxy substituent has been identified as a necessary feature for COX inhibition. ijrar.org In a different context, for inhibitors of the breast cancer resistance protein (ABCG2), a bulky 4-bromobenzyloxy substituent at the C-5 position was found to be important for potent inhibition. nih.gov

C-6 Position: The C-6 position has been extensively studied. For SIRT2 inhibition, a substituent at this position was found to be more critical for activity than one at the C-8 position. acs.org The electronic nature of the C-6 substituent is a key determinant; an electron-donating methoxy (B1213986) group (1h) diminished activity, while an electron-withdrawing nitro group (1g) maintained it, suggesting that electron-poor compounds are generally more potent in this series. acs.org In contrast, for MAO-B inhibition, the addition of a 6-methyl or 6-methoxy group did not significantly impact activity, except for the unsubstituted parent compound. researchgate.net The presence of an electron-donating or electron-withdrawing group at C-6 can influence the electron density of the entire chromone system. nih.gov

C-7 Position: Substitution at the C-7 position has also been explored. A 7-fluoro substituent resulted in only weak SIRT2 inhibitory activity, highlighting that specific substitutions at this position can be detrimental. acs.org

C-8 Position: While generally less impactful than C-6 substitution for SIRT2 inhibition, modifications at C-8 are not inert. acs.org

C-6 and C-8 Disubstitution: In studies on 3-formylchromone derivatives, specific di-halogenation patterns were linked to distinct biological activities. For example, 6,8-dichloro-3-formylchromone showed notable anti-H. pylori activity, whereas 6,8-dibromo-3-formylchromone (B7812786) was a potent urease inhibitor but lacked anti-H. pylori activity. researchgate.net This demonstrates that even with similar substituents, the precise halogen can dictate the specific biological outcome.

Table 2: Influence of Benzenoid Ring Substituents on SIRT2 Inhibition

| Compound ID | Substituent(s) | % Inhibition | Source |

| 1a | 6-Cl, 8-pentyl | High Potency | acs.org |

| 1f | 6-Cl | Decreased activity | acs.org |

| 1g | 6-NO₂ | Activity maintained (vs. 1f) | acs.org |

| 1h | 6-OCH₃ | 20% | acs.org |

| 1i | 8-pentyl (no 6-substituent) | Significantly less potent | acs.org |

| 1j | 7-F | 18% | acs.org |

Role of the Carboxylic Acid Side Chain

The acetic acid moiety at the C-3 position is a defining feature of this compound class, providing a key interaction point and influencing physicochemical properties.

The functional group at the terminus of the C-3 side chain—whether a carboxylic acid, ester, or amide—is a critical determinant of biological activity. The carboxylic acid group is a versatile synthon, allowing for the creation of diverse derivatives. nih.govarkat-usa.org

For MAO-B inhibition, chromone-3-carboxamides have been shown to be highly potent. nih.gov The amide spacer and the direct linkage of the carbonyl group to the γ-pyrone ring were highlighted as crucial for high potency. nih.gov The amide function is thought to be an important feature as it can establish hydrogen bonds with the enzyme's active site, potentially mimicking the role of a carboxylic acid. core.ac.uk In studies on ABCG2 inhibitors, methylation of the central amide nitrogen in a related series drastically altered the compound's affinity and inhibitory profile, underlining the critical role of the N-H group in the amide linker for interaction with the target protein. nih.gov

In some synthetic routes, the intended carboxylic acid can be inadvertently converted to an ester. For example, the presence of a highly deactivating nitro group at the C-6 position led to the isolation of the methyl ester instead of the desired chromone carboxylic acid, a factor to consider in library design. nih.gov

The length and structure of the side chain connecting the chromone core to the terminal functional group can significantly affect biological activity. In a series of multipotent ligands for Alzheimer's disease, chromone derivatives were synthesized with O-alkylated alkyne chains of varying lengths (from three to five carbons) attached to a 2-phenyl ring. nih.gov The variation in chain length was a key part of the SAR study to optimize enzyme inhibition. nih.gov

Similarly, in the context of SIRT2 inhibitors, altering the length and branching of an alkyl chain at the C-2 position had a marked effect on activity. An n-propyl chain (1k) was slightly more active than an n-heptyl chain (1l), but the n-pentyl group (in 3a) was determined to be the most optimal length among the studied alkyl derivatives. acs.org This demonstrates that there is often an optimal chain length for fitting into a target's binding pocket.

In the design of hybrid molecules, where the chromone scaffold is linked to another pharmacophore, the linker's design is paramount. As observed with C-2 substituted SIRT2 inhibitors, a spacer can be used to overcome the steric hindrance of a bulky group. acs.org A phenethyl substituent (an ethyl linker to a phenyl ring) was well-tolerated and highly active, whereas a directly attached phenyl group was not. acs.org This illustrates that the linker provides necessary flexibility and spacing, allowing different parts of the hybrid molecule to engage with their respective binding sites effectively.

Stereochemical Considerations in Activity Modulation

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical factor that can significantly influence the biological activity of chromone-3-acetic acid derivatives. nih.gov The specific orientation of substituents in space can dictate how a molecule interacts with its biological target, such as an enzyme or receptor, thereby modulating its efficacy.

Chiral natural products are typically biosynthesized in an enantiomerically pure form, and their stereochemistry plays a crucial role in their biological function. nih.gov For derivatives of (4-Oxo-4H-1-benzopyran-3-yl)acetic acid, the introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) with potentially different pharmacological profiles.

A study on chiral non-racemic dexoxadrol (B1663360) analogues highlighted the importance of stereochemistry for high affinity to the NMDA receptor. nih.gov It was found that a specific configuration at the ring junction and the axial orientation of a substituent were crucial for potent activity. nih.gov Similarly, in a study of 3-Br-acivicin isomers, only those with the natural (5S, αS) configuration exhibited significant antiplasmodial activity, suggesting that stereochemistry is vital for recognition by cellular transporters. nih.gov This principle underscores the importance of synthesizing and evaluating individual stereoisomers of this compound derivatives to identify the most active configuration.

The synthesis of specific stereoisomers often requires specialized chemical methods. For instance, the synthesis of chiral dexoxadrol analogues involved an imino-Diels-Alder reaction with an enantiomerically pure imine derived from D-mannitol. nih.gov Such stereoselective syntheses are essential for exploring the structure-activity relationships (SAR) of chiral chromone-3-acetic acid derivatives and for developing potent and selective therapeutic agents.

Conformational Dynamics and Their Correlation with Activity

The biological activity of a molecule is not only determined by its static three-dimensional structure but also by its conformational flexibility and dynamics. nih.gov this compound and its derivatives are not rigid structures; they can adopt various conformations in solution, and their ability to transition between these states can be crucial for binding to a biological target. nih.govacs.org

Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for studying the conformational landscape of these molecules and their complexes with proteins. acs.org These simulations can reveal the stability of different conformations and the flexibility of various parts of the molecule. For instance, the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are key parameters derived from MD simulations that provide insights into the stability and flexibility of a protein-ligand complex. acs.org Lower RMSF values suggest greater rigidity, while higher values indicate more flexibility. nih.gov

A "folded" conformation was identified as being crucial for the triple uptake inhibitory activity of a series of pyran compounds. nih.gov This highlights that a specific conformation may be required for optimal interaction with the target. The binding of a ligand to a receptor can be conceptualized in two ways: the "induced-fit" model, where the ligand's binding induces a conformational change in the receptor, and "conformational selection," where the ligand binds to and stabilizes a pre-existing conformation of the receptor. osu.edu

The following table displays data from a molecular dynamics simulation study on a chromone derivative, illustrating the flexibility of the ligand-protein complex.

Table 1: Molecular Dynamics Simulation Parameters for a Chromone Derivative-Protein Complex

| Parameter | Value | Significance |

| RMSF of Protein-Ligand Complex | 0.1 nm - 0.3 nm | Indicates the degree of flexibility or mobility of the complex. nih.gov |

| Radius of Gyration (Rg) | Monitored over 20 ns | Measures the compactness of the molecule and monitors conformational changes. nih.gov |

This data demonstrates how computational analysis can quantify the dynamic behavior of these molecules, providing a deeper understanding of the structure-activity relationship that goes beyond static structural considerations.

Mechanisms of Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the body's ability to neutralize them, is implicated in numerous diseases. Chromone derivatives are recognized for their significant antioxidant properties. nih.govijrar.org

The primary mechanism of antioxidant activity for phenolic compounds, including many chromone derivatives, is free radical scavenging. researchgate.net This is typically achieved through hydrogen atom transfer (HAT) from a hydroxyl group on the chromone scaffold to a free radical, thereby neutralizing it. researchgate.net The position and number of hydroxyl groups on the chromone ring are critical determinants of this activity. nih.gov Besides direct radical scavenging, other mechanisms may contribute to their antioxidant effects, such as metal chelation. By chelating transition metal ions like iron and copper, these compounds can prevent the generation of highly reactive hydroxyl radicals through the Fenton reaction. nih.gov Furthermore, some derivatives possess reducing activity, enabling them to reduce oxidized species. nih.gov The antioxidant potential of these compounds is often evaluated using assays that measure their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.gov

Advanced Research Applications and Future Perspectives in Drug Discovery

(4-Oxo-4H-1-benzopyran-3-yl)acetic acid as a Privileged Scaffold for Drug Design

The term "privileged scaffold" refers to a molecular framework that is able to provide ligands for diverse biological targets through modification of its structure. The this compound core is an exemplary privileged scaffold, with its derivatives showing a wide array of pharmacological activities. derpharmachemica.com The chromone (B188151) ring system is a common feature in many natural products and has been extensively utilized in the design of synthetic bioactive compounds. derpharmachemica.comumich.edu

Rational Design of Novel Bioactive Entities

The rational design of new drugs often begins with a lead compound that exhibits a desired biological activity. The this compound structure serves as a versatile template for such endeavors. By systematically modifying the core structure, researchers can explore the structure-activity relationships (SAR) and optimize the compound's potency, selectivity, and pharmacokinetic properties.

For instance, the synthesis of various 3-(4-oxo-4H-chromen-3-yl)acrylic acid amides has been undertaken to explore their potential as breast cancer agents and antioxidants. derpharmachemica.com This approach, known as the hybridization approach, aims to combine the known bioactive properties of the chromone nucleus with other pharmacophores to create novel entities with enhanced therapeutic potential. derpharmachemica.com

A variety of bioactive derivatives have been synthesized from the 4-oxo-4H-1-benzopyran core, demonstrating a broad range of biological activities. These include compounds with potential applications as antianaphylactic agents, anticancer agents, and agents targeting neurodegenerative diseases. nih.govnih.govnih.gov The synthesis of these derivatives often involves the modification of the 3-position of the chromone ring, for example, through the creation of carboxaldehydes which can then be further functionalized. nih.govmdpi.com

Table 1: Examples of Bioactive this compound Derivatives and their Potential Applications

| Derivative Class | Potential Therapeutic Application | Reference |

| 3-(4-Oxo-4H-chromen-3-yl)acrylic acid amides | Anticancer, Antioxidant | derpharmachemica.com |

| 3-Hydroxymethylchromones | Antianaphylactic | nih.gov |

| Benzopyran-4-one-isoxazole hybrids | Anticancer | nih.gov |

| 4-Oxo-4H-1-benzopyran-3-carboxylic acids | Antianaphylactic | nih.gov |

| 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives | Anticancer (anti-invasive) | unamur.be |

| 4-[3' or 4'-(4H-4-oxo-1-benzopyran-2-yl)phenyl]-1,4-dihydropyridine derivatives | Calcium Channel Antagonists | nih.gov |

Molecular Hybridization Strategies for Multi-Target Ligands

Chronic and complex diseases often involve multiple biological pathways. The "one-target, one-drug" paradigm is often insufficient to address such multifactorial conditions. This has led to the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously. Molecular hybridization is a key strategy in the design of MTDLs. nih.gov

The this compound scaffold is an ideal candidate for molecular hybridization. Its structure allows for the incorporation of different pharmacophoric units, leading to hybrid molecules with a broader spectrum of activity. For example, the fusion of the benzopyran-4-one scaffold with an isoxazole (B147169) moiety has been explored to generate hybrid compounds with potential antiproliferative activity. nih.govmdpi.com Similarly, tacrine-benzofuran hybrids have been designed as multi-target-directed ligands for the treatment of Alzheimer's disease, targeting cholinesterases and β-amyloid aggregation. nih.gov

Lead Compound Identification and Optimization Strategies

The process of drug discovery heavily relies on the identification of promising lead compounds and their subsequent optimization to improve their therapeutic profile. Natural products have historically been a rich source of lead structures. nih.gov The chromone core, being prevalent in nature, provides a valuable starting point for such optimization efforts. derpharmachemica.com

Once a lead compound based on the this compound scaffold is identified, various optimization strategies can be employed. These include:

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogues with systematic structural modifications, researchers can elucidate the key structural features required for biological activity. For example, studies on substituted xanthenone-4-acetic acids have provided valuable SAR data for activity against colon tumors. nih.gov

Pharmacophore-Oriented Molecular Design: This approach focuses on identifying the essential pharmacophoric elements of a natural product and using them to design simpler, more synthetically accessible molecules with similar or improved activity. nih.gov

Optimization of ADMET Properties: A significant hurdle in drug development is ensuring that a compound has favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov Modifications to the this compound scaffold can be made to enhance its pharmacokinetic profile and reduce potential toxicity.

Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

Modern drug discovery has been revolutionized by the integration of computational and experimental methods. nih.gov This synergy allows for a more rational and efficient workflow, from initial hit identification to lead optimization.

Computational (In Silico) Approaches:

Virtual Screening: This technique involves the use of computer algorithms to screen large libraries of virtual compounds against a biological target to identify potential hits. nih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of new analogues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed understanding of the dynamic behavior of a ligand-receptor complex over time.

Experimental (In Vitro) Approaches:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for their biological activity in a specific assay.

Enzymatic and Cell-Based Assays: These assays are used to determine the potency and efficacy of compounds against their biological targets in a controlled laboratory setting.